

# Molecular weight and formula of 1-(Benzylamino)-2-methylbutan-2-ol.

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## Compound of Interest

Compound Name: 1-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B1372252

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## An In-depth Technical Guide on 1-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **1-(Benzylamino)-2-methylbutan-2-ol**, a substituted amino alcohol of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public data on this specific compound, this document focuses on its fundamental molecular characteristics.

## Molecular Structure and Properties

**1-(Benzylamino)-2-methylbutan-2-ol** is a secondary amine and a tertiary alcohol. Its structure consists of a butanol backbone with a methyl group and a hydroxyl group on the second carbon, and a benzylamino group attached to the first carbon.

### Chemical Formula and Molecular Weight

The chemical formula and molecular weight of **1-(Benzylamino)-2-methylbutan-2-ol** have been determined through analysis of its constituent atoms.

Property	Value
Chemical Formula	C <sub>12</sub> H <sub>19</sub> NO
Molecular Weight	193.29 g/mol

A detailed breakdown of the molecular weight calculation is provided in the appendix.

## Experimental Protocols and Data

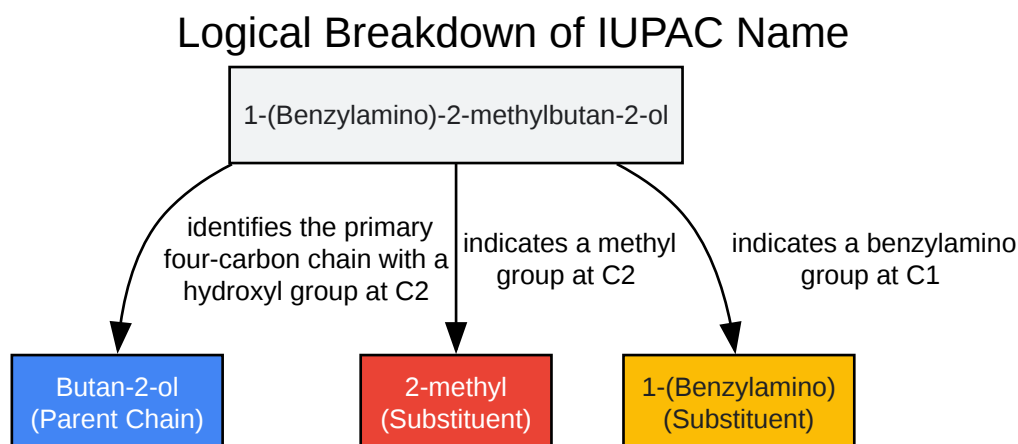
As of the latest literature review, detailed experimental protocols, including synthesis, purification, and analytical methods specifically for **1-(Benzylamino)-2-methylbutan-2-ol**, are not widely published. Similarly, quantitative data regarding its biological activity, pharmacokinetic profiles, or toxicological studies are not readily available in the public domain.

## Signaling Pathways and Biological Activity

Currently, there is no specific information available in peer-reviewed literature or established databases regarding the signaling pathways modulated by **1-(Benzylamino)-2-methylbutan-2-ol**. While related compounds, such as those with different N-substituents, may exhibit biological activity, a direct extrapolation to this compound is not scientifically valid without experimental evidence.

## Logical Relationship of Compound Name to Structure

The nomenclature of **1-(Benzylamino)-2-methylbutan-2-ol** directly corresponds to its molecular structure, which can be systematically deconstructed for clarity. The following diagram illustrates this relationship.



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**Figure 1:** IUPAC Nomenclature Breakdown

## Future Research Directions

The lack of extensive data on **1-(Benzylamino)-2-methylbutan-2-ol** presents an opportunity for novel research. Key areas for future investigation include:

- **Synthesis and Characterization:** Development and publication of a robust synthetic route and comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).
- **Biological Screening:** In vitro and in vivo studies to determine its pharmacological and toxicological profile.
- **Mechanism of Action Studies:** If biological activity is identified, further research into the underlying signaling pathways would be warranted.

## Appendix

Molecular Weight Calculation:

- Carbon (C): 12 atoms  $\times$  12.011 amu = 144.132 amu
- Hydrogen (H): 19 atoms  $\times$  1.008 amu = 19.152 amu
- Nitrogen (N): 1 atom  $\times$  14.007 amu = 14.007 amu

- Oxygen (O): 1 atom  $\times$  15.999 amu = 15.999 amu
- Total Molecular Weight: 144.132 + 19.152 + 14.007 + 15.999 = 193.290 g/mol
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